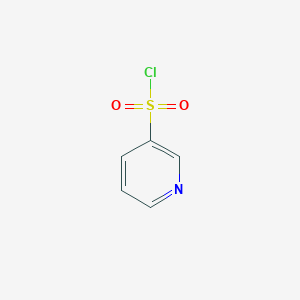

吡啶-3-磺酰氯

概述

描述

Pyridine-3-sulfonyl chloride is a versatile chemical reagent that has been extensively studied for its applications in organic synthesis. It is a compound that can act as a sulfonylating agent, providing a sulfonyl group to various substrates. The sulfonyl group is a common functional group in organic chemistry that can enhance the properties of molecules, making them more useful in a range of applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chloride derivatives and related compounds has been achieved through various methods. For instance, sulfonic acid-functionalized pyridinium chloride ionic liquids have been synthesized and characterized, demonstrating their utility as catalysts in organic reactions . These materials have been prepared using different characterization techniques, such as FT-IR, NMR, MS, and thermogravimetry, to confirm their structure and properties. Additionally, the use of sulfonic acid-functionalized pyridinium chloride as a catalyst has been shown to facilitate the synthesis of complex organic molecules like hexahydroquinolines and imidazoles under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of pyridine-3-sulfonyl chloride derivatives is characterized by the presence of the pyridine ring, which is a heterocyclic aromatic ring with nitrogen as a heteroatom. This structure is crucial for the reactivity and the ability of the compound to participate in various chemical reactions. The pyridine ring can act as a directing group in ortho-sulfonylation reactions, as demonstrated in the synthesis of ortho-sulfonylated phenols using 2-aryloxypyridines .

Chemical Reactions Analysis

Pyridine-3-sulfonyl chloride and its derivatives are involved in a wide array of chemical reactions. They have been used in transition-metal-free amination reactions with magnesium amides, leading to the functionalization of pyridines . Moreover, they have been employed in the sulfonylation of heteroaromatic N-oxides, providing a metal-free synthetic route to 2-sulfonyl quinolines/pyridines . The versatility of these compounds is further highlighted by their role in the synthesis of DNA photo-cleavage agents, where they have been shown to generate sulfonyloxyl radicals upon UV irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-3-sulfonyl chloride derivatives are influenced by the presence of the sulfonyl group and the pyridine ring. These compounds have been found to be efficient catalysts in various organic reactions, indicating their stability and reactivity under different conditions . The solubility of these compounds in common organic solvents and their ability to be reused without significant loss of catalytic performance are important properties that contribute to their practical applications in synthesis . Additionally, the incorporation of pyridine and sulfonyl moieties into polymers has been shown to result in materials with desirable properties such as high thermal stability, low dielectric constants, and good mechanical strength .

科学研究应用

工业生产

吡啶-3-磺酰氯可以通过一种易于应用的工业工艺生产,该工艺可减少副产物的产生,并且与传统方法相比,产量更高 . 该生产方法包括将五氯化磷添加到包含吡啶-3-磺酸的反应溶液中,分批多次添加,使吡啶-3-磺酸与五氯化磷依次反应生成吡啶-3-磺酰氯 .

衍生化试剂

吡啶-3-磺酰氯可用作衍生化试剂,以提高细胞色素P450同工酶在水性介质中孵育过程中形成的代谢物的敏感性 . 这使其成为生物化学研究和药物代谢研究中的宝贵工具。

类固醇雌激素分析

在生物样本中,吡啶-3-磺酰氯可用于提高类固醇雌激素的敏感性 . 这在内分泌学和医学研究中特别有用,在这些研究中,这些激素的准确检测和量化至关重要。

双酚分析

吡啶-3-磺酰氯可用于提高饮料中双酚的敏感性,以便随后通过高效液相色谱-串联质谱法 (HPLC-MS/MS) 进行测定 . 这种应用在食品安全和环境科学中特别重要,在这些领域中,监测双酚含量很重要。

雌激素代谢物生物标志物分析

安全和危害

未来方向

作用机制

Target of Action

Pyridine-3-sulfonyl chloride is a reagent used in the synthesis of pyrimidine derivatives . It is primarily targeted towards the formation of these derivatives, which have been found to exhibit anti-proliferative activity against negative breast cancer cells .

Mode of Action

The mode of action of Pyridine-3-sulfonyl chloride involves the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This process is used to synthesize the corresponding pyridine-3-sulfonyl chlorides . The synthesized pyridine-3-sulfonyl chlorides are then converted to pyridine-3-sulfonic acids and -sulfonyl amides .

Biochemical Pathways

The biochemical pathways affected by Pyridine-3-sulfonyl chloride are primarily related to the synthesis of pyrimidine derivatives . These derivatives can then interact with various biochemical pathways in the body, particularly those related to the proliferation of breast cancer cells .

Result of Action

The primary result of the action of Pyridine-3-sulfonyl chloride is the formation of pyrimidine derivatives . These derivatives have been found to exhibit anti-proliferative activity against negative breast cancer cells , indicating a potential therapeutic application.

Action Environment

The action of Pyridine-3-sulfonyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and can easily hydrolyze and deteriorate when exposed to water . Therefore, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability and efficacy.

属性

IUPAC Name |

pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRNYKLYADJTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936483 | |

| Record name | Pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16133-25-8 | |

| Record name | 3-Pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

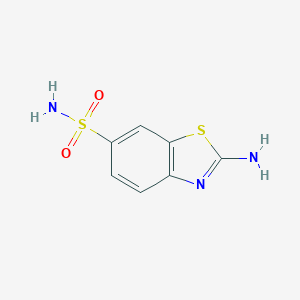

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

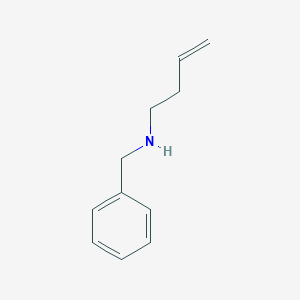

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of Pyridine-3-sulfonyl chloride in chemical synthesis?

A1: Pyridine-3-sulfonyl chloride (3-PSC) is a versatile reagent in organic synthesis. It is primarily used as a dehydrating agent in condensation reactions to form amides from carboxylic acids and amines. [] This reagent is also widely employed in derivatizing compounds, particularly those containing phenolic hydroxyl groups, to enhance their detectability in analytical techniques like mass spectrometry. [, , ]

Q2: Can you elaborate on the use of Pyridine-3-sulfonyl chloride in analytical chemistry?

A2: Pyridine-3-sulfonyl chloride is highly effective in derivatizing compounds like bisphenol A (BPA) and its analogs, improving their ionization efficiency for mass spectrometry analysis. [, ] This derivatization significantly enhances sensitivity, allowing for the detection and quantification of these compounds, even at trace levels in complex matrices like breast milk. []

Q3: Are there any studies on the stability of Pyridine-3-sulfonyl chloride derivatives?

A3: Yes, research indicates that derivatives of bisphenol A and its analogs, when derivatized with Pyridine-3-sulfonyl chloride, demonstrate good stability. These derivatives have shown resilience to multiple freeze/thaw cycles, short-term storage at room temperature, and long-term cold storage, underscoring their suitability for analytical applications. []

Q4: Beyond amides and derivatization, what other reactions is Pyridine-3-sulfonyl chloride involved in?

A4: Research from 1970 showcases the reactivity of Pyridine-3-sulfonyl chloride in synthesizing various compounds. It reacts with hydrazine to yield a hydrazide, which acts as a precursor to semicarbazides and a range of hydrazones. [] Furthermore, reacting Pyridine-3-sulfonyl chloride with sodium azide forms an azide, demonstrating its versatility in generating diverse chemical entities. []

Q5: How does the structure of Pyridine-3-sulfonyl chloride influence its reactivity?

A5: The presence of the sulfonyl chloride group (-SO2Cl) on the pyridine ring is key to its reactivity. This group is highly electrophilic, making it susceptible to nucleophilic attack. This allows it to readily react with amines to form amides, or with hydrazine and sodium azide to yield other useful intermediates. [, ] Additionally, the electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the sulfonyl chloride group, further contributing to its reactivity.

Q6: Has Pyridine-3-sulfonyl chloride been used in developing any specific types of compounds?

A6: Yes, research indicates its utility in preparing triazolopyrimidine derivatives, specifically 2,6-dimethoxy-N-(8-chloro-5-methoxy [, , ] triazolo [1,5-c] pyrimidin-2-yl) benzenesulfonamide and 2-methoxy-4-(trifluoromethyl)-N-(5,8-dimethoxy [, , ] triazolo [1,5-c] pyrimidin-2-yl) pyridine-3-sulfonamide. [] These compounds exhibit herbicidal properties, highlighting the potential of Pyridine-3-sulfonyl chloride in agricultural chemistry. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)